molecular formula C18H20BrN5O2 B5797565 3-(4-methyl-1-piperazinyl)-2-nitrobenzaldehyde (4-bromophenyl)hydrazone

3-(4-methyl-1-piperazinyl)-2-nitrobenzaldehyde (4-bromophenyl)hydrazone

Cat. No. B5797565
M. Wt: 418.3 g/mol
InChI Key: LOUPAZMUYIHTTG-DEDYPNTBSA-N
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Description

3-(4-methyl-1-piperazinyl)-2-nitrobenzaldehyde (4-bromophenyl)hydrazone, also known as MPPH, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPPH is a hydrazone derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in a variety of research applications.

Mechanism of Action

3-(4-methyl-1-piperazinyl)-2-nitrobenzaldehyde (4-bromophenyl)hydrazone has been shown to bind to the 5-HT1A receptor in the brain, which is involved in the regulation of mood, anxiety, and stress. By binding to this receptor, 3-(4-methyl-1-piperazinyl)-2-nitrobenzaldehyde (4-bromophenyl)hydrazone has been shown to modulate the activity of certain neurotransmitters, leading to changes in behavior and mood.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-methyl-1-piperazinyl)-2-nitrobenzaldehyde (4-bromophenyl)hydrazone can have a range of biochemical and physiological effects, including changes in neurotransmitter levels, alterations in gene expression, and changes in behavior. These effects have made it a promising candidate for the development of new drugs for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-methyl-1-piperazinyl)-2-nitrobenzaldehyde (4-bromophenyl)hydrazone in lab experiments is its ability to selectively bind to the 5-HT1A receptor, making it a useful tool for studying the role of this receptor in various physiological and behavioral processes. However, one limitation of using 3-(4-methyl-1-piperazinyl)-2-nitrobenzaldehyde (4-bromophenyl)hydrazone is that it may have off-target effects on other receptors and neurotransmitter systems, which could complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on 3-(4-methyl-1-piperazinyl)-2-nitrobenzaldehyde (4-bromophenyl)hydrazone. One area of interest is the development of new drugs that target the 5-HT1A receptor for the treatment of neurological disorders. Another area of interest is the use of 3-(4-methyl-1-piperazinyl)-2-nitrobenzaldehyde (4-bromophenyl)hydrazone as a tool for studying the role of the 5-HT1A receptor in various physiological and behavioral processes. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-(4-methyl-1-piperazinyl)-2-nitrobenzaldehyde (4-bromophenyl)hydrazone and its potential off-target effects on other receptors and neurotransmitter systems.

Synthesis Methods

The synthesis of 3-(4-methyl-1-piperazinyl)-2-nitrobenzaldehyde (4-bromophenyl)hydrazone involves the reaction of 4-bromobenzaldehyde with 4-methylpiperazine and hydrazine hydrate in the presence of acetic acid. The resulting product is then purified using column chromatography to obtain the final 3-(4-methyl-1-piperazinyl)-2-nitrobenzaldehyde (4-bromophenyl)hydrazone compound.

Scientific Research Applications

3-(4-methyl-1-piperazinyl)-2-nitrobenzaldehyde (4-bromophenyl)hydrazone has been studied for its potential applications in scientific research, particularly in the areas of neuroscience and pharmacology. Its ability to bind to certain receptors in the brain has made it a promising candidate for the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-bromo-N-[(E)-[3-(4-methylpiperazin-1-yl)-2-nitrophenyl]methylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN5O2/c1-22-9-11-23(12-10-22)17-4-2-3-14(18(17)24(25)26)13-20-21-16-7-5-15(19)6-8-16/h2-8,13,21H,9-12H2,1H3/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUPAZMUYIHTTG-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC(=C2[N+](=O)[O-])C=NNC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2=CC=CC(=C2[N+](=O)[O-])/C=N/NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-[(E)-[3-(4-methylpiperazin-1-yl)-2-nitrophenyl]methylideneamino]aniline

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